Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

Solid-State Chemistry Process Chemistry Formulation Development

Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate (CAS 39974-01-1) is a β-keto ester derivative belonging to the 2,4-dioxo-4-arylbutanoate class. It is characterized by a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol.

Molecular Formula C12H12O5
Molecular Weight 236.223
CAS No. 39974-01-1
Cat. No. B2980243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate
CAS39974-01-1
Molecular FormulaC12H12O5
Molecular Weight236.223
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3
InChIKeyGRZUZCSOAWGWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate (CAS 39974-01-1): Procurement-Specific Profile


Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate (CAS 39974-01-1) is a β-keto ester derivative belonging to the 2,4-dioxo-4-arylbutanoate class . It is characterized by a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol . Its key structural feature is a para-hydroxy substituent on the phenyl ring, which distinguishes it from non-hydroxylated analogs and influences both its physicochemical properties and reactivity .

Why Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate Cannot Be Replaced by Unsubstituted Analogs


Substituting Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate with structurally similar but unsubstituted 2,4-dioxobutanoate esters (e.g., the des-hydroxy analog Ethyl 2,4-dioxo-4-phenylbutanoate, CAS 6296-54-4) introduces significant risks in both synthetic workflows and biological screening. The presence of the para-hydroxyl group is not a passive structural feature; it fundamentally alters the compound's solid-state handling properties and its hydrogen-bonding and metal-chelating capabilities, which are critical for interactions with biological targets like viral endonucleases and SGLT2 [1][2]. This substitution can lead to markedly different melting points, solubility profiles, and target engagement, rendering generic class-based interchange an unreliable strategy for precise scientific or industrial applications.

Quantitative Differentiators for Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate (CAS 39974-01-1)


Solid-State Physical Property Differentiation vs. Des-Hydroxy Analog

The presence of the para-hydroxy substituent drastically alters the melting point compared to the des-hydroxy analog. The target compound exhibits a melting point of 145-146 °C . In contrast, the closest unsubstituted analog, Ethyl 2,4-dioxo-4-phenylbutanoate (CAS 6296-54-4), melts at 36-41 °C . This >100 °C difference is a direct consequence of enhanced intermolecular hydrogen bonding from the hydroxyl group.

Solid-State Chemistry Process Chemistry Formulation Development

SGLT2 Inhibitory Activity and Isoform Selectivity Profile

The compound demonstrates potent inhibition of human SGLT2 with a Ki of 151 nM in CHO-K1 cells [1]. In contrast, its inhibitory activity against the closely related human SGLT1 isoform is substantially weaker, with a Ki of 7.54 μM [2]. This translates to an approximate 50-fold selectivity for SGLT2 over SGLT1.

Diabetes Therapeutics Membrane Transporter Biology SGLT2 Inhibition

Established Role as a Key Intermediate for ACE Inhibitor Synthesis

While the target compound itself is an achiral precursor, its des-hydroxy analog, Ethyl 2,4-dioxo-4-phenylbutyrate, has been established in the primary literature as a direct and essential intermediate for synthesizing chiral ACE inhibitor building blocks [1]. The para-hydroxy group on the target compound enables additional derivatization or conjugation strategies not possible with the unsubstituted analog. This positions the compound as a viable precursor for generating libraries of substituted ACE inhibitor intermediates.

Chiral Synthesis ACE Inhibitors Biocatalysis

Potential Antifungal Activity Within the 2,4-Dioxobutanoic Acid Class

Derivatives within the 4-(het)aryl-2,4-dioxobutanoic acid class have demonstrated high antimycotic activity against Candida albicans, with some compounds showing potent effects against multiple typical strains [1]. This class-level activity suggests that the ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate scaffold possesses an intrinsic pharmacophore suitable for targeting fungal pathogens.

Antifungal Discovery Candida albicans Antimicrobial Resistance

Evidence-Backed Application Scenarios for Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate


SGLT2 Inhibitor Development and Structure-Activity Relationship (SAR) Studies

The compound's potent SGLT2 inhibition (Ki = 151 nM) and 50-fold selectivity over SGLT1 [1] make it a valuable tool compound or reference standard for diabetes research. Procurement is justified for laboratories investigating novel SGLT2 inhibitors, validating cell-based glucose uptake assays, or performing SAR around the 2,4-dioxobutanoate pharmacophore.

Synthesis of Functionalized Chiral Building Blocks for ACE Inhibitors

As an analog of a proven ACE inhibitor intermediate [2], this compound is ideally suited for the synthesis of hydroxylated chiral synthons. Its procurement is essential for medicinal chemistry groups aiming to explore the effects of phenolic substitution on the pharmacokinetic or pharmacodynamic properties of ACE inhibitor leads through biocatalytic reduction.

Antifungal Drug Discovery and Fragment-Based Lead Generation

The documented antifungal activity of related 4-(het)aryl-2,4-dioxobutanoic acids [3] provides a strong rationale for acquiring this compound. It can serve as a core fragment for generating focused libraries to screen against Candida albicans and other pathogenic fungi, particularly for researchers exploring novel mechanisms to combat antifungal resistance.

Chemical Process Development Requiring High-Melting Intermediates

The significantly elevated melting point (145-146 °C) compared to its des-hydroxy analog (36-41 °C) makes this compound the preferred choice in synthetic routes where a stable, easily crystallized, and non-hygroscopic intermediate is required. This simplifies purification and handling in both bench-scale and pilot-plant operations.

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